molecular formula C13H24N2O2 B15299634 Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B15299634
M. Wt: 240.34 g/mol
InChI Key: GBPFKXPJCJSCBK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic carbamate derivative featuring a fused cyclopentane-pyrrolidine ring system with an aminomethyl substituent at the 4-position and a tert-butyl ester group at the 2-position. Its synthesis typically involves multi-step reactions, including esterification, hydroxylation, and amination, as seen in analogous compounds (e.g., tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate in ).

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-4-9(6-14)11(10)8-15/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPFKXPJCJSCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts such as iron(III) chloride or copper(II) catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number
Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate C₁₃H₂₂N₂O₂ 4-aminomethyl, 2-tert-butyl ester Amine, Ester Not Provided
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 5-keto, 2-tert-butyl ester Ketone, Ester 146231-54-1
tert-butyl endo-5-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate C₁₃H₂₂N₂O₂ 5-methylamino, 2-tert-butyl ester Secondary amine, Ester 1793108-50-5
tert-butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₆H₂₅N₃O₂ 4-aminomethylphenyl, pyrazine Aromatic amine, Ester 852180-47-3

Key Observations :

  • Functional Group Influence: The 5-keto analog (CAS 146231-54-1) exhibits reduced hydrogen-bond donor capacity compared to the aminomethyl derivative, impacting solubility (LogP: ~1.8 vs. ~1.2) and bioavailability.
  • Ring System Variations : Piperidine and pyrazine analogs (–5) demonstrate altered conformational flexibility and electronic profiles, affecting receptor binding kinetics.

Table 2: Property Comparison

Property Target Compound (Aminomethyl) 5-Keto Analog 5-Methylamino Analog
Molecular Weight (g/mol) ~238.3 225.28 ~238.3
Hydrogen Bond Donors 2 (amine) 0 1 (secondary amine)
LogP (Predicted) ~1.2 1.8 ~1.5
Acute Oral Toxicity (Category) Likely Category 4 Category 4 Not Reported
Ocular Irritation Moderate Category 2A Unknown

Safety Notes:

  • The 5-keto analog (CAS 146231-54-1) poses risks of skin/eye irritation and respiratory distress. The aminomethyl derivative’s primary amine may increase reactivity, necessitating stricter handling protocols.

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